β1-Adrenergic Receptor Co-crystal Structure
4-Methyl-2-(piperazin-1-yl)quinoline (compound 20) was co-crystallized with the thermostabilized turkey β1-adrenergic receptor (β1AR) at 2.7 Å resolution (PDB ID: 3ZPR), providing direct atomic-level validation of its binding mode [1]. This structural information is absent for closely related analogs such as quipazine or N-methylquipazine, which lack publicly available GPCR co-crystal structures. The quinoline core of compound 20 occupies a distinct subpocket within the orthosteric site, with the 4-methyl group making hydrophobic contacts that are not possible with the unsubstituted quinoline analog.
| Evidence Dimension | Availability of GPCR co-crystal structure |
|---|---|
| Target Compound Data | Co-crystal structure with β1AR solved at 2.7 Å resolution (PDB: 3ZPR) |
| Comparator Or Baseline | 2-(piperazin-1-yl)quinoline (quipazine): No GPCR co-crystal structure reported |
| Quantified Difference | Atomic-level binding mode determined vs. no structural data |
| Conditions | X-ray crystallography of thermostabilized turkey β1AR |
Why This Matters
For structure-based drug design and computational chemistry campaigns, the availability of a validated co-crystal structure with atomic coordinates is a decisive procurement criterion that generic analogs cannot fulfill.
- [1] Christopher, J. A., et al. (2013). Biophysical fragment screening of the β1-adrenergic receptor: identification of high affinity arylpiperazine leads using structure-based drug design. Journal of Medicinal Chemistry, 56(9), 3446-3455. View Source
